Side-Chain Length Differentiation: Acetic Acid (C14) vs. Propanoic Acid (C15) Homolog in Soat-1 Inhibitor Pharmacophore Context
The target compound (C14 acetic acid derivative) differs from its closest commercially available Sigma-Aldrich comparator, 3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid (CAS 1922787-46-9; C15 propanoic acid homolog), exclusively by the length of the C4 carboxylic acid side chain (one methylene unit) . Within the patent-established dioxo-imidazolidine SOAT-1 inhibitor pharmacophore [1], the C4 side chain directly occupies the enzyme catalytic pocket, and homologation from acetic to propanoic acid has been shown across multiple exemplified compound series to produce measurable shifts in both inhibitory potency and physicochemical properties relevant to topical formulation (logD, solubility). Although direct head-to-head IC50 data for these two specific CAS numbers are not publicly available, the patent SAR framework indicates that side-chain length is a critical determinant of target engagement, making these two compounds non-substitutable for SOAT-1-related screening campaigns [1].
| Evidence Dimension | C4 carboxylic acid side-chain length (number of methylene spacers) and associated molecular properties |
|---|---|
| Target Compound Data | C14H16N2O4; MW = 276.29 g/mol; side chain = –CH2–COOH (acetic acid); clogP (calculated) ~1.8 |
| Comparator Or Baseline | 3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid (CAS 1922787-46-9): C15H18N2O4; MW = 290.31 g/mol; side chain = –CH2–CH2–COOH (propanoic acid) |
| Quantified Difference | ΔMW = +14.02 g/mol (–CH2–); ΔclogP ≈ +0.5 (estimated) [1] |
| Conditions | Comparison based on molecular formula, MW, and calculated logP (clogP) from structural chemoinformatics ; patent SAR context from SOAT-1 inhibitor series [1]. |
Why This Matters
For SOAT-1-targeted screening or lead optimization, the one-carbon side-chain difference alters both pharmacophore fit and physicochemical profile, directly influencing hit confirmation rates and downstream lead progression decisions.
- [1] Galderma Research & Development. Dioxo-imidazolidine derivatives, which inhibit the enzyme SOAT-1, and pharmaceutical and cosmetic compositions containing them. US Patent 8,420,681 (2013). https://patents.justia.com/patent/8420681 View Source
